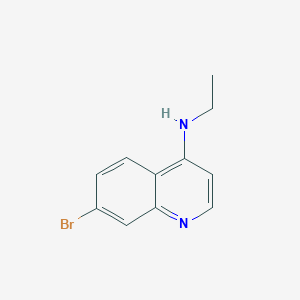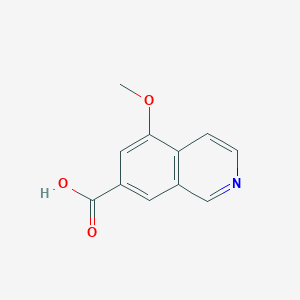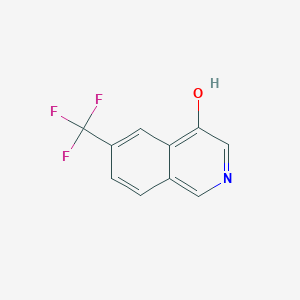![molecular formula C25H23N3O4 B8212295 N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-2,5-dioxo-1-Pyrrolidinepropanamide](/img/structure/B8212295.png)
N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-2,5-dioxo-1-Pyrrolidinepropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-2,5-dioxo-1-Pyrrolidinepropanamide is a complex organic compound notable for its unique structural characteristics and diverse scientific applications. The presence of the dibenz[b,f]azocin ring system, combined with pyrrolidine and propanamide moieties, underscores its potential in a variety of chemical and biological contexts.
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves multiple steps, beginning with the formation of the dibenz[b,f]azocin ring system through a series of cyclization reactions. Key intermediates are then subjected to functionalization reactions to introduce the oxopropyl, pyrrolidine, and propanamide groups. Precise conditions such as temperature control, solvent choice, and reaction times are critical for achieving high yield and purity.
Industrial Production Methods: : Scaling up the synthesis for industrial production often requires optimizing reaction conditions to ensure reproducibility and cost-effectiveness. Catalysts may be employed to accelerate reaction rates, and purification techniques like crystallization or chromatography are essential for isolating the final product.
化学反応の分析
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: : Reductive conditions can convert certain functional groups, altering the compound's chemical properties.
Substitution: : Nucleophilic or electrophilic substitution reactions can modify specific positions within the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: : Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: : Reagents such as alkyl halides for nucleophilic substitution, or sulfonyl chlorides for electrophilic substitution.
Major Products Formed from These Reactions: : The major products depend on the specific reactions and reagents used. Oxidation typically yields more oxygenated derivatives, while reduction and substitution yield modified versions of the original compound with altered functional groups.
科学的研究の応用
This compound has wide-ranging applications across various fields:
Chemistry: : Used as a building block for synthesizing more complex molecules or materials.
Biology: : Investigated for its potential interactions with biological systems, possibly influencing cellular processes or pathways.
Medicine: : Explored for therapeutic applications, particularly in designing new drugs or treatment strategies.
Industry: : Utilized in the production of specialty chemicals or advanced materials with specific properties.
作用機序
The exact mechanism by which N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-2,5-dioxo-1-Pyrrolidinepropanamide exerts its effects involves binding to molecular targets, potentially altering their function or activity. This interaction can influence various biochemical pathways, contributing to its observed effects in scientific research or potential therapeutic applications.
類似化合物との比較
Compared to other compounds with dibenz[b,f]azocin ring systems, this compound's unique combination of functional groups distinguishes it Similar compounds might include those with comparable ring structures but different substituents
List of Similar Compounds
Dibenz[b,f]azocin derivatives
Pyrrolidine-containing compounds
Propanamide analogs
Conclusion
N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-2,5-dioxo-1-Pyrrolidinepropanamide stands out due to its intricate structure and versatile applications. Understanding its preparation, reactions, and mechanism of action can pave the way for innovative uses in various scientific domains.
特性
IUPAC Name |
N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-(2,5-dioxopyrrolidin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4/c29-22(14-16-27-23(30)11-12-24(27)31)26-15-13-25(32)28-17-20-7-2-1-5-18(20)9-10-19-6-3-4-8-21(19)28/h1-8H,11-17H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKMEMWFSDTAJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]urea](/img/structure/B8212212.png)
![(R)-2-(Benzo[b]thiophen-2-yl)-4-isopropyl-4,5-dihydrooxazole](/img/structure/B8212226.png)

![1,3-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)benzene](/img/structure/B8212240.png)
![(4-(Benzo[d]oxazol-2-yl)phenyl)boronic acid](/img/structure/B8212246.png)
![N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B8212262.png)
![2,5-Dioxo-1-pyrrolidinyl 5-[[3-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]amino]-5-oxopentanoate](/img/structure/B8212263.png)

![Bis(dibenzo[b,d]furan-3-yl)amine](/img/structure/B8212274.png)




![rac-(3aR,6aR)-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione hydrochloride](/img/structure/B8212296.png)
